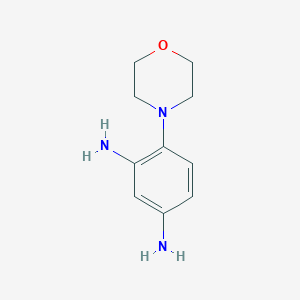

4-(Morpholin-4-yl)benzene-1,3-diamine

Overview

Description

Synthesis Analysis

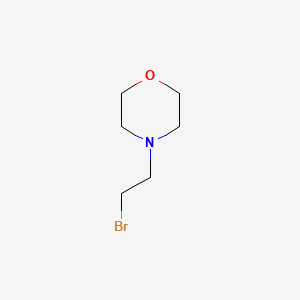

The synthesis of derivatives similar to 4-(Morpholin-4-yl)benzene-1,3-diamine often involves multicomponent reactions, utilizing components such as morpholine, aniline derivatives, and various aldehydes. For example, electrochemical synthesis methods have been developed to produce 4-morpholino-2-(arylsulfonyl)benzenamines through the electrooxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating a green, one-pot procedure for the synthesis of potentially biologically significant compounds (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

Molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene have been thoroughly investigated. X-ray diffraction analysis has revealed that the morpholine rings are twisted so that they are almost perpendicular to the benzene ring, showcasing the absence of conjugation between the nitrogen atoms' lone electron pairs and the π-system of the benzene ring (Kovalevsky, Shishkin, & Ponomarev, 1998).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 4-(Morpholin-4-yl)benzene-1,3-diamine often involve interactions with various reagents, leading to a range of chemical transformations. These reactions can result in the formation of novel compounds with unique chemical and physical properties. The electrochemical method has been utilized for the synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol, demonstrating the versatility of morpholine derivatives in chemical synthesis (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of morpholine derivatives are often characterized by their crystalline structures and intermolecular interactions. For instance, compounds such as 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile have been synthesized and analyzed for their crystal structures, revealing how intramolecular hydrogen bonds stabilize the molecular conformation and contribute to the formation of helical chains in the crystal lattice (Chen et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-(Morpholin-4-yl)benzene-1,3-diamine derivatives are influenced by their molecular structure, leading to a variety of reactivities and interactions. Studies on similar compounds have focused on understanding their electronic and spatial structures both theoretically and experimentally to explore their potential as biologically active molecules or as intermediates in organic synthesis (Ivachtchenko et al., 2019).

Scientific Research Applications

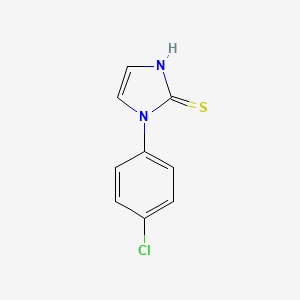

Structural and Spectral Analysis

The compound 4-(Morpholin-4-yl)benzene-1,3-diamine and its derivatives have been the subject of various structural and spectral analyses. For instance, the crystal structure of a related compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed. It's noted for its unique methylene bridge linking 2-mercapto benzothiazole and morpholine, revealing significant dihedral angles and adopting a chair conformation in the morpholine ring. The molecular structure is characterized by weak C–H···S hydrogen bonds, C–H···π, and π···π interactions, highlighting the compound's stable conformation and potential interaction patterns (Franklin et al., 2011).

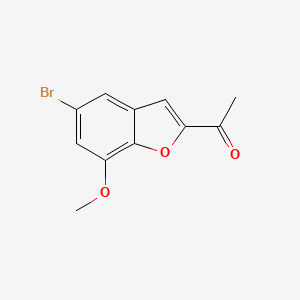

Applications in Fungicide Development

4-(Morpholin-4-yl)benzene-1,3-diamine derivatives are also found in the domain of fungicides. For example, dimethomorph, a morpholine fungicide, is known for its specific structural orientation, including significant dihedral angles between the central chlorophenyl, terminal benzene, and morpholine rings. These molecular arrangements contribute to the substance's fungicidal properties, indicating the potential applications of morpholine derivatives in agriculture and plant protection (Kang et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 4-(Morpholin-4-yl)benzene-1,3-diamine have been synthesized and studied for their biological activities. A new series of morpholine derivatives have shown promising antibacterial and antifungal activities, indicating the potential of these compounds in developing new therapeutic agents. The synthesis involves the reaction of morpholine with various reagents, leading to compounds with significant biological activity, as measured by inhibition zones compared to standard drugs (AlKaissi et al., 2015).

Material Science and Crystallography

Morpholine derivatives, including 4-(Morpholin-4-yl)benzene-1,3-diamine, are also significant in material science and crystallography. Their unique crystalline structures and interactions, such as hydrogen bonding and π interactions, are key in understanding the material properties and designing new materials with specific characteristics. These compounds' detailed crystallographic analyses provide insights into their molecular geometry, stability, and potential applications in various fields (Kant et al., 2012).

Safety And Hazards

While specific safety and hazard information for “4-(Morpholin-4-yl)benzene-1,3-diamine” is not readily available, it is generally recommended to handle it in accordance with good industrial hygiene and safety practice7.

Future Directions

Future research on “4-(Morpholin-4-yl)benzene-1,3-diamine” could focus on its potential applications in various fields. For instance, it could be used in the synthesis of new benzimidazole derivatives linked to various heterocyclic scaffolds3. Additionally, further studies could explore its potential pharmacological activities6.

properties

IUPAC Name |

4-morpholin-4-ylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYCUIPSHRUWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289404 | |

| Record name | 4-(4-Morpholinyl)-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-yl)benzene-1,3-diamine | |

CAS RN |

37878-67-4 | |

| Record name | 4-(4-Morpholinyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37878-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Morpholinyl)-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)